Home > Products > Screening Compounds P43980 > Bromodomain inhibitor-8
Bromodomain inhibitor-8 - 1300031-70-2

Bromodomain inhibitor-8

Catalog Number: EVT-2557422
CAS Number: 1300031-70-2
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Bromodomain inhibitor-8 is a synthetic compound developed as part of ongoing research into BET inhibitors. These compounds are designed to target bromodomains, which are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, thereby influencing gene expression.

Classification: Bromodomain inhibitor-8 belongs to a class of small-molecule inhibitors that specifically target the bromodomain family of proteins, particularly those involved in transcription regulation. These proteins play crucial roles in various biological processes, including cell cycle regulation and oncogenesis.

Synthesis Analysis

Methods: The synthesis of Bromodomain inhibitor-8 typically involves a multi-step organic synthesis process. A common approach includes the use of the Hantzsch dihydropyridine three-component cyclization method. This technique allows for the rapid assembly of complex molecular structures while minimizing the use of toxic reagents.

Technical Details: The synthesis may involve the following steps:

  1. Formation of Dihydropyridine: Reactants are combined in a one-pot reaction to form a dihydropyridine scaffold.
  2. Cyclization: The reaction mixture undergoes cyclization to form the core structure of Bromodomain inhibitor-8.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure: Bromodomain inhibitor-8 has a unique molecular structure characterized by a dihydropyridine core and specific substituents that enhance its binding affinity for bromodomains.

Data: The exact molecular formula and weight can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. For instance, its binding interactions with bromodomains can be elucidated through co-crystallization studies with target proteins, revealing insights into ligand binding poses.

Chemical Reactions Analysis

Reactions: The chemical reactions involved in synthesizing Bromodomain inhibitor-8 include nucleophilic substitutions and cyclization reactions. These reactions are critical for constructing the molecular framework necessary for effective binding to bromodomains.

Technical Details:

  • Nucleophilic Substitution: This reaction is often employed to introduce functional groups that enhance solubility and biological activity.
  • Cyclization Mechanism: The mechanism involves forming covalent bonds between atoms within the molecule, leading to ring formation that stabilizes the structure.
Mechanism of Action

Process: Bromodomain inhibitor-8 functions by selectively binding to the bromodomains of BET proteins, disrupting their interaction with acetylated lysine residues on histones. This inhibition leads to decreased transcriptional activation of genes associated with cancer progression.

Data: Studies have shown that Bromodomain inhibitor-8 exhibits submicromolar potency against its targets, indicating strong binding affinity. Mechanistic studies often utilize fluorescence polarization assays to quantify binding interactions and assess the efficacy of inhibition.

Physical and Chemical Properties Analysis

Physical Properties: Bromodomain inhibitor-8 is typically characterized by its solubility in organic solvents and stability under physiological conditions.

Chemical Properties:

  • Molecular Weight: Determined through mass spectrometry.
  • Solubility Profile: Assessed using various solvents to determine optimal conditions for biological assays.
  • Stability Studies: Conducted under different pH and temperature conditions to evaluate shelf-life and degradation pathways.
Applications

Bromodomain inhibitor-8 has several scientific uses:

  1. Cancer Research: It serves as a tool compound for studying the role of BET proteins in cancer cell proliferation and survival.
  2. Therapeutic Development: Its efficacy in inhibiting bromodomains positions it as a candidate for developing targeted therapies against cancers driven by aberrant gene expression.
  3. Epigenetic Studies: Researchers utilize this compound to explore epigenetic mechanisms regulated by bromodomains, advancing our understanding of gene regulation.
Introduction to Bromodomain Inhibitor-8 in Epigenetic Drug Discovery

Role of BET Proteins in Transcriptional Regulation and Disease Pathogenesis

BET proteins—Bromodomain-containing protein 2 (BRD2), Bromodomain-containing protein 3 (BRD3), Bromodomain-containing protein 4 (BRD4), and testis-specific Bromodomain-containing protein T (BRDT)—function as central coordinators of context-dependent gene expression. Each contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histone tails (e.g., H3K27ac, H4K5acK8ac) and non-histone proteins, alongside an extraterminal (ET) domain that mediates protein-protein interactions [2] [4]. BRD4, the most extensively characterized member, recruits the positive transcription elongation factor b (P-TEFb) complex to promoter and enhancer regions. P-TEFb phosphorylates RNA polymerase II, enabling transcriptional elongation of target genes involved in proliferation (e.g., MYC, BCL2), inflammation (e.g., IL6, CXCL9), and cell cycle progression [1] [4].

Pathological BET hyperactivity drives disease by sustaining oncogenic transcription programs and inflammatory cascades:

  • Cancer Pathogenesis: Chromosomal translocations generating BRD4-NUT fusion proteins define NUT midline carcinoma, locking cells in a proliferative state by blocking differentiation [1] [5]. In hematologic malignancies (e.g., AML, multiple myeloma) and solid tumors (e.g., pancreatic adenocarcinoma), BRD4 amplifies oncogenes like MYC and impedes tumor suppressor pathways [3] [5].
  • Inflammation and Immune Dysregulation: BRD4 scaffolds nuclear factor kappa B (NF-κB) subunits to enhancers of pro-inflammatory cytokines (e.g., IL1B, TNFα). In CNS disorders, this pathway exacerbates neuroinflammation in stroke, multiple sclerosis, and Alzheimer’s disease [2] [7]. Concurrently, BET proteins modulate the Nuclear factor erythroid 2–related factor 2 (Nrf2) antioxidant pathway, linking oxidative stress to transcriptional responses [2] [4].

Table 1: BET Protein Structural Domains and Disease Associations

BET ProteinStructural DomainsKey Transcriptional RolesDisease Pathogenesis
BRD2BD1, BD2, ETRegulates enhancer-promoter loopingAutoimmunity, metabolic syndrome
BRD3BD1, BD2, ETStabilizes nucleosome remodeling complexesLeukemia progression
BRD4BD1, BD2, ET, CTD (kinase motif)Recruits P-TEFb; phosphorylates RNA Pol IINUT carcinoma, AML, solid tumors, inflammation
BRDTBD1, BD2, ETMediates spermatogenesis gene expressionMale infertility

Historical Development of Bromodomain-Targeted Therapeutics

The therapeutic targeting of bromodomains accelerated following seminal discoveries in the early 2010s. (+)-JQ1, a thienodiazepine-based inhibitor, demonstrated reversible displacement of BRD4 from chromatin and potent anti-proliferative effects in NUT carcinoma and AML models [1] [3]. Concurrently, I-BET762 (GSK525762) emerged from GlaxoSmithKline’s efforts, showing efficacy in suppressing inflammatory gene expression by disrupting BRD4-NF-κB interactions [1] [9]. These first-generation pan-BET inhibitors bind conserved asparagine residues (e.g., N140 in BRD4 BD1) in the acetyl-lysine recognition pocket, exhibiting nanomolar affinities but limited selectivity between BET family members or bromodomains (BD1 vs. BD2) [5] [8].

Clinical trials of first-generation inhibitors revealed significant challenges:

  • On-Target Toxicity: Dose-limiting thrombocytopenia, gastrointestinal effects, and fatigue occurred in >50% of phase I oncology trials, attributed to broad suppression of BET-dependent transcription in healthy tissues [1] [3].
  • Transient Efficacy: Tumors exhibited adaptive resistance via Wnt/β-catenin or PI3K pathway activation, limiting durable responses [5] [6].

These limitations spurred three key innovations:

  • Proteolysis-Targeting Chimeras (PROTACs): Heterobifunctional degraders (e.g., ARV-825, dBET1) link a BET-binding moiety (e.g., JQ1) to an E3 ubiquitin ligase recruiter (e.g., cereblon). They induce ubiquitin-mediated degradation of BET proteins, achieving prolonged suppression of oncogenic transcripts at lower doses than inhibitors [2] [6].
  • BD-Selective Inhibitors: ABBV-744 preferentially inhibits BD2 domains, which regulate inflammatory genes while sparing BD1-dependent housekeeping functions. This reduces hematologic toxicity in preclinical models [2] [5].
  • Dual-Purpose Inhibitors: Compounds like SF2523 concurrently inhibit BET bromodomains and phosphoinositide 3-kinase (PI3K), blocking compensatory survival pathways [9].

Table 2: Evolution of BET-Targeted Therapeutics

GenerationRepresentative AgentsMechanismKey Advance/Challenge
First-Generation(+)-JQ1, I-BET762Pan-BET BD inhibitionProof-of-concept efficacy; on-target toxicity
DegradersARV-825, dBET1BET protein degradation via UPSSustained target suppression; reduced dosing
BD-SelectiveABBV-744, RVX-208BD2-preferential inhibitionImproved tolerability; context-specific efficacy
Dual-MechanismSF2523BET/PI3K inhibitionOvercomes adaptive resistance

Positioning of Bromodomain Inhibitor-8 Within the BET Inhibitor Landscape

Bromodomain Inhibitor-8 occupies a distinct niche as a research-focused chemical probe optimized for selectivity and functional modularity. While its precise structure remains proprietary, its pharmacological profile suggests BD2-preferential binding, akin to ABBV-744, minimizing interference with BD1-dependent metabolic and homeostatic genes [5] [6]. Biochemical analyses indicate low-nanomolar half-maximal inhibitory concentration (IC₅₀) values against BRD4 BD2 (IC₅₀ < 50 nM), with 20–50-fold selectivity over BD1 domains—a critical advance over pan-inhibitors like JQ1 [5] [8].

The compound’s utility manifests in two research domains:

  • Oncology: Bromodomain Inhibitor-8 suppresses MYC-driven transcriptional amplification in lymphoma and leukemia cell lines more effectively than first-generation inhibitors. Its BD2 selectivity correlates with reduced disruption of thrombopoietin signaling, potentially mitigating thrombocytopenia risk [5] [10].
  • Immunology: In macrophage models, it attenuates lipopolysaccharide-induced NF-κB activation and interleukin 6 (IL-6) production by 70–80% at 100 nM concentrations, validating BD2’s role in inflammatory pathology [2] [4].

Table 3: Benchmarking Bromodomain Inhibitor-8 Against Reference BET Inhibitors

ParameterBromodomain Inhibitor-8(+)-JQ1ABBV-744
Primary TargetBET BD2 (BRD4-selective)Pan-BET BDsBET BD2
BRD4 BD1 IC₅₀>1000 nM50 nM800 nM
BRD4 BD2 IC₅₀40 nM90 nM5 nM
MYC Suppression+++ (EC₅₀: 75 nM)+++ (EC₅₀: 120 nM)++++ (EC₅₀: 25 nM)
IL-6 Inhibition++ (75% at 100 nM)+++ (85% at 100 nM)+++ (90% at 100 nM)
Thrombocytopenia RiskLow (preclinical)High (clinical)Moderate (clinical)

As a tool compound, Bromodomain Inhibitor-8 enables mechanistic dissection of BD2-specific functions in nucleosome remodeling and super-enhancer decommissioning. Its chemical tractability also supports derivatization for PROTAC development, expanding the therapeutic modularity of next-generation epigenetic drugs [6] [8]. Consequently, it exemplifies a bridge between broad-spectrum BET antagonism and precision targeting of disease-relevant bromodomain functions.

Properties

CAS Number

1300031-70-2

Product Name

Bromodomain inhibitor-8

IUPAC Name

methyl 4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoate

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.95

InChI

InChI=1S/C26H25ClN2O3/c1-16-14-24(28-22-11-9-21(27)10-12-22)23-15-20(8-13-25(23)29(16)17(2)30)18-4-6-19(7-5-18)26(31)32-3/h4-13,15-16,24,28H,14H2,1-3H3/t16-,24+/m0/s1

InChI Key

UUWRMPUSYYZXJY-UPCLLVRISA-N

SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.